molecular formula C9H6LiNO2S B2866536 Lithium;6-methyl-1,3-benzothiazole-2-carboxylate CAS No. 2580190-51-6

Lithium;6-methyl-1,3-benzothiazole-2-carboxylate

Cat. No.: B2866536
CAS No.: 2580190-51-6
M. Wt: 199.15
InChI Key: VRMJLMQFEMCCMK-UHFFFAOYSA-M
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Description

Lithium;6-methyl-1,3-benzothiazole-2-carboxylate is a compound that belongs to the benzothiazole family, which is known for its diverse biological and chemical properties Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms within their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium;6-methyl-1,3-benzothiazole-2-carboxylate typically involves the condensation of 2-aminobenzenethiol with appropriate carboxylic acids or their derivatives. One common method includes the reaction of 2-aminobenzenethiol with 6-methyl-2-carboxybenzaldehyde under acidic conditions to form the desired benzothiazole ring . The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate ring closure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, are often employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

Lithium;6-methyl-1,3-benzothiazole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2), while nucleophilic substitutions may involve reagents like sodium methoxide (NaOCH3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or thiols. Substitution reactions can introduce various functional groups, such as halogens, alkyl, or aryl groups .

Scientific Research Applications

Lithium;6-methyl-1,3-benzothiazole-2-carboxylate has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    2-Mercaptobenzothiazole: Known for its use in rubber vulcanization and as an antimicrobial agent.

    6-Methyl-2-aminobenzothiazole: Exhibits similar biological activities but with different potency and selectivity.

    2-Aminobenzothiazole: A precursor for various benzothiazole derivatives with diverse applications.

Uniqueness

Lithium;6-methyl-1,3-benzothiazole-2-carboxylate stands out due to its unique combination of lithium and benzothiazole moieties, which confer distinct chemical and biological properties. The presence of lithium enhances its potential as a therapeutic agent, particularly in the treatment of mood disorders and neurodegenerative diseases .

Properties

IUPAC Name

lithium;6-methyl-1,3-benzothiazole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2S.Li/c1-5-2-3-6-7(4-5)13-8(10-6)9(11)12;/h2-4H,1H3,(H,11,12);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRMJLMQFEMCCMK-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CC1=CC2=C(C=C1)N=C(S2)C(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6LiNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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